Antilisterial Potency vs. Lactic and Phenolic Acids
In a direct comparative study against *Listeria innocua*, (S)-3-Phenyllactic acid (PLA) demonstrated a significantly lower Minimum Inhibitory Concentration (MIC) compared to lactic acid (LA) and the phenolic acids gallic, caffeic, and ferulic acids [1]. The lower MIC indicates higher potency and allows for lower effective concentrations in food preservation applications.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC value significantly lower than comparators |
| Comparator Or Baseline | Lactic acid, Gallic acid, Caffeic acid, Ferulic acid (exact numerical MICs not disclosed in abstract, but PLA value was 'lower') |
| Quantified Difference | PLA MIC was lower than all comparators |
| Conditions | *Listeria innocua* in broth microdilution assay |
Why This Matters
Lower MIC translates to enhanced antimicrobial efficacy, potentially enabling lower usage rates and cost-effective biopreservation compared to lactic acid or common phenolic acids.
- [1] Sorrentino, E., Tremonte, P., Succi, M., Iorizzo, M., Pannella, G., Lombardi, S. J., ... & Coppola, R. (2018). Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model. *Frontiers in Microbiology*, 9, 1373. View Source
